N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
“N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic compound. It appears to contain a benzodioxine group (a type of ether), a carboxamide group (common in many drugs), and a 4-chloro-2-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzodioxine ring system is a cyclic ether with two oxygen atoms. The carboxamide group would contribute to the polarity of the molecule, and the nitro group on the phenyl ring is a strong electron-withdrawing group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The nitro group could potentially be reduced to an amine, and the carboxamide group could undergo hydrolysis. The ether linkages in the benzodioxine ring might also be cleaved under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could enhance its solubility in water, while the benzodioxine ring might increase its lipophilicity .
Scientific Research Applications
Synthesis and Derivatives
- N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its derivatives are synthesized for potential therapeutic compounds. Their synthesis involves reacting 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Pharmaceutical Applications
- This compound is part of a class of compounds evaluated for their antidepressant and nootropic activities. Specifically, derivatives of this compound have shown promising results in tests for antidepressant activity (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antidiabetic and Antimicrobial Potential
- Derivatives of this compound have been synthesized and evaluated for antidiabetic potential against α-glucosidase and α-amylase enzymes. These compounds also demonstrated antimicrobial potential (Thakal, Singh, & Singh, 2020).
Antioxidant Activity
- Novel derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents have been synthesized and identified as potent antioxidants, surpassing the activity of known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Biofilm Inhibition and Cytotoxicity
- Certain synthesized derivatives have shown effective inhibition of bacterial biofilms and exhibited mild cytotoxicity, suggesting potential applications in managing bacterial infections (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).
Application in Chiral Synthesis
- The enantiomers of this compound are valuable for enantiospecific synthesis of therapeutic agents. An amidase from Alcaligenes faecalis subsp. parafaecalis has been found efficient in producing enantiomerically pure forms of this compound, highlighting its pharmaceutical relevance (Mishra, Kaur, Sharma, & Jolly, 2016).
Safety and Hazards
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-9-5-6-10(11(7-9)18(20)21)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPGODDBBKDABI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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